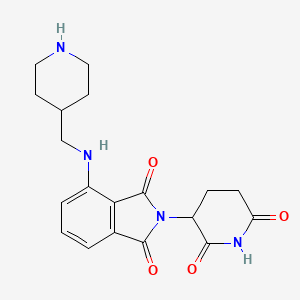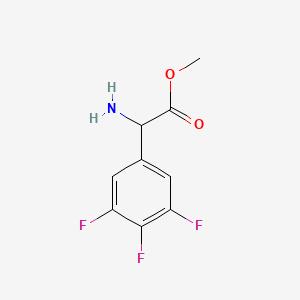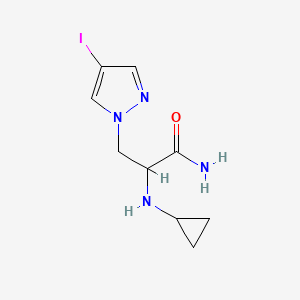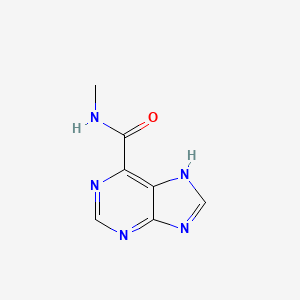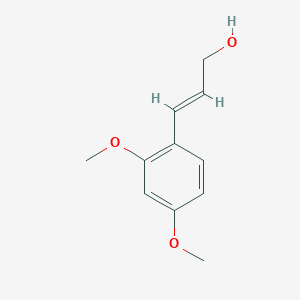
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and a propen-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and an appropriate propen-1-ol precursor.
Reaction Conditions: A common method involves the use of a base-catalyzed aldol condensation reaction. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 3-(2,4-Dimethoxyphenyl)prop-2-enal or 3-(2,4-Dimethoxyphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylpropen-1-ol derivatives.
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propen-1-ol moiety allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity. Specific pathways may include modulation of enzyme activity or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups at the 3 and 4 positions.
3-(2,5-Dimethoxyphenyl)prop-2-en-1-ol: Methoxy groups at the 2 and 5 positions.
3-(2,4-Dimethoxyphenyl)propan-1-ol: Lacks the double bond in the propen-1-ol group.
Uniqueness
3-(2,4-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of methoxy groups at the 2 and 4 positions can enhance its stability and solubility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(E)-3-(2,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ |
Clé InChI |
LDHOYRRZKJKQBY-ONEGZZNKSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C/CO)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=CCO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



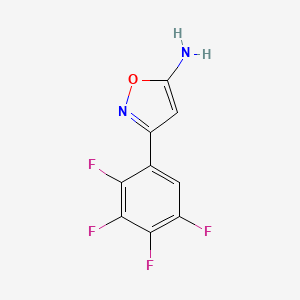
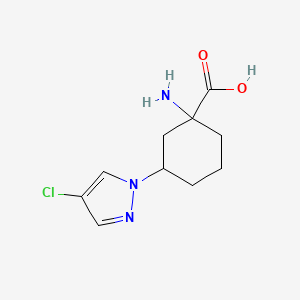
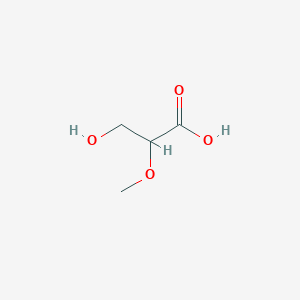
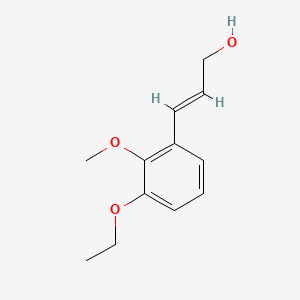
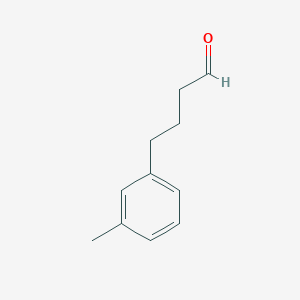
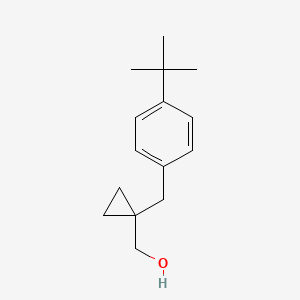
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
